1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-((2-(acetylamino)ethyl)thio)-6-(1-methylethyl)-7-oxo-, triphenylmethyl ester
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Overview
Description
1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-((2-(acetylamino)ethyl)thio)-6-(1-methylethyl)-7-oxo-, triphenylmethyl ester is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid derivatives typically involves the base-catalyzed addition of thiols to 7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylates . This reaction produces adducts of the saturated nucleus, which can be stereospecifically oxidized to α-chlorosulphoxides and then dehydrochlorinated to form antibacterially active sulphoxides of the corresponding unsaturated system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid derivatives undergo various chemical reactions, including:
Oxidation: Stereospecific oxidation to form α-chlorosulphoxides.
Substitution: Base-catalyzed addition of thiols.
Common Reagents and Conditions
Thiols: Used in the base-catalyzed addition reaction.
Oxidizing Agents: Used for the stereospecific oxidation to α-chlorosulphoxides.
Major Products
α-Chlorosulphoxides: Formed through oxidation.
Antibacterially Active Sulphoxides: Formed through dehydrochlorination.
Scientific Research Applications
1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid derivatives have shown potential in various scientific research applications, including:
Medicinal Chemistry: As potential antimicrobial agents due to their activity against pathogenic microorganisms.
Biological Studies: Investigating their mechanism of action and biological targets.
Industrial Applications: Potential use in the development of new pharmaceuticals and antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid derivatives involves their interaction with bacterial enzymes, leading to the inhibition of β-lactamase activity . This inhibition disrupts the bacterial cell wall synthesis, resulting in antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Olivanic Acid Analogues: These compounds share a similar bicyclic structure and have been studied for their antibacterial properties.
Other β-Lactam Antibiotics: Compounds such as penicillins and cephalosporins also inhibit β-lactamase activity but differ in their chemical structure and spectrum of activity.
Uniqueness
1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid derivatives are unique due to their specific bicyclic structure and the presence of the triphenylmethyl ester group, which may contribute to their distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
72614-91-6 |
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Molecular Formula |
C33H34N2O4S |
Molecular Weight |
554.7 g/mol |
IUPAC Name |
trityl 3-(2-acetamidoethylsulfanyl)-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C33H34N2O4S/c1-22(2)29-27-21-28(40-20-19-34-23(3)36)30(35(27)31(29)37)32(38)39-33(24-13-7-4-8-14-24,25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4-18,22,27,29H,19-21H2,1-3H3,(H,34,36) |
InChI Key |
HUZLMMXJPYUKJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2CC(=C(N2C1=O)C(=O)OC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)SCCNC(=O)C |
Origin of Product |
United States |
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